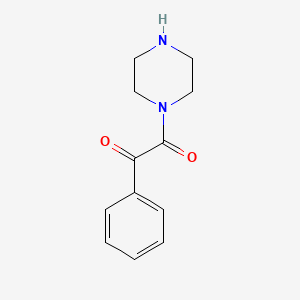
1-Phenyl-2-(piperazin-1-yl)ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-(piperazin-1-yl)ethane-1,2-dione is an organic compound with a molecular formula of C12H14N2O2 It is characterized by the presence of a phenyl group attached to a piperazine ring through an ethane-1,2-dione linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-(piperazin-1-yl)ethane-1,2-dione typically involves the reaction of phenylacetic acid with piperazine in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process includes the use of catalysts and solvents to facilitate the reaction and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2-(piperazin-1-yl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dione group to a diol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of phenyl-2-(piperazin-1-yl)ethane-1,2-dione oxides.
Reduction: Formation of 1-phenyl-2-(piperazin-1-yl)ethane-1,2-diol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-Phenyl-2-(piperazin-1-yl)ethane-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor in various biochemical pathways.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(piperazin-1-yl)ethane-1,2-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione: Similar structure but with a piperidine ring instead of piperazine.
1-Phenyl-2-(piperazin-1-yl)ethan-1-ol: Similar structure with an alcohol group instead of a dione.
2-Phenyl-1-(piperazin-1-yl)ethan-1-one: Similar structure with a ketone group instead of a dione.
Uniqueness
1-Phenyl-2-(piperazin-1-yl)ethane-1,2-dione is unique due to its specific dione linkage, which imparts distinct chemical reactivity and biological activity. This compound’s ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable molecule in research and industry.
Properties
CAS No. |
166312-57-8 |
|---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
1-phenyl-2-piperazin-1-ylethane-1,2-dione |
InChI |
InChI=1S/C12H14N2O2/c15-11(10-4-2-1-3-5-10)12(16)14-8-6-13-7-9-14/h1-5,13H,6-9H2 |
InChI Key |
IJDDAFIQLLXLBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















